methyl 2-(4-chloro-1H-indol-3-yl)acetate methyl 2-(4-chloro-1H-indol-3-yl)acetate Methyl 4-chloro-1H-indole-3-acetate, also known as 4-chloro-indoleacetic acid methyl ester, belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. Methyl 4-chloro-1H-indole-3-acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 4-chloro-1H-indole-3-acetate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl 4-chloro-1H-indole-3-acetate can be found in a number of food items such as lentils, broad bean, pulses, and common pea. This makes methyl 4-chloro-1H-indole-3-acetate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 19077-78-2
VCID: VC21026759
InChI: InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3
SMILES: COC(=O)CC1=CNC2=C1C(=CC=C2)Cl
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol

methyl 2-(4-chloro-1H-indol-3-yl)acetate

CAS No.: 19077-78-2

Cat. No.: VC21026759

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(4-chloro-1H-indol-3-yl)acetate - 19077-78-2

Specification

Description Methyl 4-chloro-1H-indole-3-acetate, also known as 4-chloro-indoleacetic acid methyl ester, belongs to the class of organic compounds known as indole-3-acetic acid derivatives. Indole-3-acetic acid derivatives are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole. Methyl 4-chloro-1H-indole-3-acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 4-chloro-1H-indole-3-acetate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl 4-chloro-1H-indole-3-acetate can be found in a number of food items such as lentils, broad bean, pulses, and common pea. This makes methyl 4-chloro-1H-indole-3-acetate a potential biomarker for the consumption of these food products.
CAS No. 19077-78-2
Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
IUPAC Name methyl 2-(4-chloro-1H-indol-3-yl)acetate
Standard InChI InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3
Standard InChI Key SYPGJEURLIGNPE-UHFFFAOYSA-N
SMILES COC(=O)CC1=CNC2=C1C(=CC=C2)Cl
Canonical SMILES COC(=O)CC1=CNC2=C1C(=CC=C2)Cl
Melting Point 120-121°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator